Ethanol,2,2-(pentylimino)bis-

Description

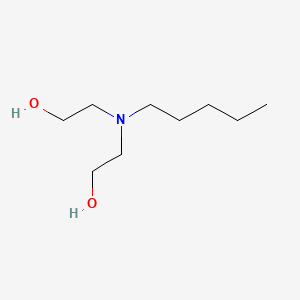

N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine is a tertiary amine characterized by a pentyl group and two hydroxyethyl (B10761427) groups attached to a central nitrogen atom. Its investigation in academic and industrial research provides insight into the versatile applications of N-substituted diethanolamines.

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality imparts unique chemical properties, making them valuable intermediates in various chemical syntheses. N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine is a specific example of an N-substituted diethanolamine (B148213). The presence of the hydroxyl groups increases its polarity and potential for hydrogen bonding, influencing its solubility and reactivity. The pentyl group, a five-carbon alkyl chain, adds a degree of lipophilicity to the molecule, which can be a critical factor in its applications, such as in formulations requiring interaction with both polar and non-polar substances.

A documented synthesis of N-pentyldiethanolamine involves the reaction of n-pentyl bromide with diethanolamine in the presence of potassium carbonate. gre.ac.uk The resulting product is a colorless oil with a boiling point of 122°C at a pressure of 0.35 torr. gre.ac.uk

Physicochemical Properties of N-Pentyldiethanolamine

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 122 °C at 0.35 torr | gre.ac.uk |

| Appearance | Colorless oil | gre.ac.uk |

The research trajectories for N-substituted diethanolamines, including N-pentyldiethanolamine, are primarily application-driven, focusing on their utility in various industrial formulations.

One significant area of investigation is their use as neutralizing agents in paints and coatings . N-alkyldialkanolamines, such as N-pentyldiethanolamine, are valued in latex paint formulations for their low odor and ability to enhance pigment dispersion, water resistance, and leveling characteristics. google.comgoogle.com They are considered superior neutralizing agents, contributing to the stability and performance of the final product. google.com

Another prominent research avenue is their role as corrosion inhibitors . The presence of nitrogen and oxygen atoms in the structure of N-substituted diethanolamines allows them to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. kfupm.edu.sa This property is particularly valuable in various industrial applications where metal protection is crucial. google.com

Furthermore, these compounds serve as chemical intermediates in the synthesis of more complex molecules. For instance, N-pentyldiethanolamine is listed as a reactant in the production of polyesteramines and their quaternized derivatives. google.com These resulting products have a wide range of applications, including as fabric softeners, hair conditioners, and components in various industrial formulations. google.com The ability to act as a building block for larger, more functionalized molecules underscores the importance of N-substituted diethanolamines in synthetic chemistry. acints.comnouryon.combasf.comclariant.com

The table below summarizes the primary areas of scholarly and industrial investigation for N-substituted diethanolamines, including N-pentyldiethanolamine.

Investigative Trajectories for N-Substituted Diethanolamines

| Research Area | Application/Focus | Key Findings/Mentions |

|---|---|---|

| Paints and Coatings | Neutralizing agent in latex paints | Low odor, improved pigment dispersion, water resistance, and leveling. google.comgoogle.com |

| Corrosion Inhibition | Protection of metal surfaces | Adsorption on metal surfaces to form a protective film. kfupm.edu.sagoogle.com |

| Chemical Synthesis | Intermediate for polyesteramines and other derivatives | Building block for more complex molecules with various industrial uses. google.comgoogle.com |

| Other Industrial Applications | Component in ink compositions | Mentioned as a potential ingredient in inkjet recording inks. epo.org |

Properties

CAS No. |

52891-00-6 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(pentyl)amino]ethanol |

InChI |

InChI=1S/C9H21NO2/c1-2-3-4-5-10(6-8-11)7-9-12/h11-12H,2-9H2,1H3 |

InChI Key |

QATXMCVRIZSPJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N Pentyl N,n Bis 2 Hydroxyethyl Amine

Direct Alkylation and Amination Approaches

Direct alkylation stands as a prominent method for the synthesis of N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine. This approach involves the reaction of pentylamine with reagents that can introduce two hydroxyethyl (B10761427) moieties onto the nitrogen atom.

The reaction of pentylamine with ethylene (B1197577) oxide is a common and industrially viable method for producing N-alkyldiethanolamines. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine. The initial reaction of pentylamine with one equivalent of ethylene oxide yields N-pentyl-N-(2-hydroxyethyl)amine. A subsequent reaction with a second equivalent of ethylene oxide produces the target compound, N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine. The reaction is typically carried out at elevated temperatures and pressures. google.com

Alternatively, 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, can be used as alkylating agents. ebin.pub In this method, pentylamine displaces the halide ion from two molecules of the haloethanol to form the desired tertiary amine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

A comparison of these two direct alkylation methods is presented in the table below.

| Feature | Reaction with Ethylene Oxide | Reaction with 2-Haloethanols |

| Reagents | Pentylamine, Ethylene Oxide | Pentylamine, 2-Chloroethanol or 2-Bromoethanol |

| Byproducts | None (in ideal reaction) | Hydrogen Halide (e.g., HCl, HBr) |

| Reaction Conditions | Elevated temperature and pressure google.com | Often requires a base to neutralize acid byproduct |

| Atom Economy | High | Lower due to the formation of salt byproduct |

Interestingly, the reaction between amines and epoxides can often proceed without the need for a catalyst, particularly at elevated temperatures. rsc.orgresearchgate.net The inherent nucleophilicity of the amine is sufficient to open the strained epoxide ring. The kinetics of the reaction between ethylene oxide and amines in an aqueous solution have been studied, providing insights into the reaction mechanism. nih.gov The reaction rate is influenced by factors such as temperature, pressure, and the concentration of reactants. google.comfrontiersin.org

While catalyst-free conditions are possible, certain catalysts can be employed to enhance the reaction rate and selectivity, especially at lower temperatures. The kinetics of such reactions can be complex, often following second-order kinetics with respect to the amine and first-order with respect to the epoxide under specific conditions. frontiersin.org

Alternative Synthetic Pathways for Diethanolamine (B148213) Derivatives

Beyond direct alkylation, alternative pathways exist for the synthesis of diethanolamine derivatives, which could be adapted for N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine. One such method involves the reductive amination of a suitable dialdehyde (B1249045) or diketone with pentylamine in the presence of a reducing agent and a source of the hydroxyethyl group. However, this is a less direct and more complex route.

Another approach involves the modification of pre-existing diethanolamine structures. For instance, diethanolamine itself can be alkylated on the nitrogen atom. However, controlling the selectivity to obtain the mono-N-pentyl derivative can be challenging and may lead to a mixture of products.

Several patents describe the synthesis of various diethanolamine derivatives, which can provide a basis for developing a route to N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine. For example, processes for preparing N,N-bis(2-hydroxyethyl)benzylamine have been detailed, involving the reaction of benzyl (B1604629) chloride with diethanolamine. google.com Similar strategies could be envisioned using a pentyl halide.

The following table summarizes some alternative synthetic strategies for diethanolamine derivatives.

| Synthetic Strategy | Description | Potential Challenges |

| Reductive Amination | Reaction of a dialdehyde/diketone with pentylamine and a reducing agent. | Complexity of starting materials and potential for side reactions. |

| Alkylation of Diethanolamine | Direct alkylation of diethanolamine with a pentyl halide. | Difficulty in controlling the degree of alkylation, leading to mixtures. |

| From p-Halobenzaldehyde | Reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine, followed by reduction of the aldehyde and dehalogenation. google.com | Multi-step process with potentially lower overall yield. |

Green Chemistry Principles and Sustainable Synthesis Strategies

The application of green chemistry principles to the synthesis of N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine is crucial for developing environmentally benign and sustainable processes. Key considerations include maximizing atom economy, using less hazardous chemicals, and reducing energy consumption.

The direct reaction of pentylamine with ethylene oxide is inherently atom-economical as all atoms of the reactants are incorporated into the final product. To further enhance the green credentials of this process, research can focus on developing highly efficient catalysts that allow the reaction to proceed under milder conditions (lower temperature and pressure), thus reducing energy demand.

Catalyst-free synthesis in water is a particularly attractive green approach. rsc.orgresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent. Performing the reaction in an aqueous medium, if feasible for the specific reactants, would significantly improve the environmental profile of the synthesis.

The use of renewable feedstocks is another important aspect of green chemistry. While pentylamine is traditionally derived from petrochemical sources, research into bio-based routes to amines is an active area. The development of biocatalytic methods for amination could provide a more sustainable source for this key starting material.

Ionic liquids have also been explored as "green solvents" and catalysts for various chemical reactions, including those involving diethanolamine derivatives. researchgate.netresearchgate.net Their low vapor pressure and potential for recyclability make them an interesting alternative to traditional volatile organic solvents.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of atomic nuclei. For "Ethanol, 2,2'-(pentylimino)bis-," ¹H and ¹³C NMR, along with two-dimensional NMR methods, are instrumental in verifying its identity and purity.

Proton (¹H) NMR Applications in Purity and Isomeric Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of "Ethanol, 2,2'-(pentylimino)bis-," distinct signals corresponding to the protons of the pentyl group and the ethanol (B145695) groups would be expected.

The integration of the peak areas in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal. This allows for a quantitative assessment of the relative number of protons in different parts of the molecule, which can be used to confirm the structure and assess the purity of the sample. Any impurities with protons would appear as additional signals, allowing for their identification and quantification. Isomeric impurities, if present, would likely exhibit a different set of chemical shifts and coupling patterns, enabling their detection.

Based on the analysis of structurally similar N-alkyldiethanolamines, the predicted ¹H NMR chemical shifts for "Ethanol, 2,2'-(pentylimino)bis-" are presented in the interactive table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (pentyl) | ~0.9 | Triplet |

| (CH₂)₃ (pentyl) | ~1.3 | Multiplet |

| N-CH₂ (pentyl) | ~2.5 | Triplet |

| N-CH₂ (ethanol) | ~2.7 | Triplet |

| O-CH₂ (ethanol) | ~3.6 | Triplet |

| OH | Variable | Singlet (broad) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of "Ethanol, 2,2'-(pentylimino)bis-," each unique carbon atom will typically appear as a single sharp signal. This allows for the confirmation of the number of different carbon environments in the molecule.

The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, carbons bonded to the electronegative nitrogen and oxygen atoms will appear at a higher chemical shift (downfield) compared to the alkyl carbons of the pentyl chain. This technique is highly effective for confirming the carbon skeleton of the molecule.

The predicted ¹³C NMR chemical shifts for "Ethanol, 2,2'-(pentylimino)bis-," based on data from analogous compounds, are summarized in the following interactive table.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (pentyl, CH₃) | ~14 |

| C2 (pentyl, CH₂) | ~23 |

| C3 (pentyl, CH₂) | ~29 |

| C4 (pentyl, CH₂) | ~50 |

| C5 (pentyl, N-CH₂) | ~58 |

| C1' (ethanol, N-CH₂) | ~56 |

| C2' (ethanol, O-CH₂) | ~60 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural confirmation by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of the proton signals of the pentyl chain and the ethanol groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the different fragments of the molecule, such as the attachment of the pentyl group and the ethanol groups to the central nitrogen atom.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental composition of the molecule. For "Ethanol, 2,2'-(pentylimino)bis-" (C₉H₂₁NO₂), the theoretical exact mass can be calculated and compared to the experimentally measured value to unequivocally confirm its molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of complex mixtures. An LC-MS system could be used to separate "Ethanol, 2,2'-(pentylimino)bis-" from any impurities or other components in a sample before it is introduced into the mass spectrometer for analysis. This would allow for the individual characterization of each component in the mixture.

The electron ionization (EI) mass spectrum of "Ethanol, 2,2'-(pentylimino)bis-" would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the presence of the tertiary amine and hydroxyl groups, the molecular ion may be weak or absent. The fragmentation pattern is often more informative. Common fragmentation pathways for N-alkyldiethanolamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant fragmentation pathway for amines. libretexts.org

Predicted significant fragments in the mass spectrum of "Ethanol, 2,2'-(pentylimino)bis-" are listed in the interactive table below.

| m/z | Predicted Fragment |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-C₂H₅]⁺ | Loss of an ethyl group |

| [M-C₅H₁₁]⁺ | Loss of the pentyl group |

| [CH₂=N(CH₂CH₂OH)₂]⁺ | Alpha-cleavage product |

| [CH₂OH]⁺ | Fragment from the ethanol group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of "Ethanol, 2,2'-(pentylimino)bis-". These methods provide complementary information based on the vibrational modes of the molecule.

In the IR spectrum of "Ethanol, 2,2'-(pentylimino)bis-", a prominent and broad absorption band is expected in the region of 3500-3200 cm⁻¹. This feature is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The significant broadening of this band is a direct consequence of intermolecular hydrogen bonding between the molecules. docbrown.infonih.gov The presence of strong hydrogen bonds can interfere with the O-H stretching vibrations, leading to a wider range of vibrational frequencies. docbrown.info

Strong, sharp peaks are anticipated between 2960 and 2850 cm⁻¹, which correspond to the symmetric and asymmetric C-H stretching vibrations of the pentyl chain and the ethyl groups. The C-O stretching vibration of the primary alcohol groups would typically appear as a strong band in the 1050-1085 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to produce a medium-intensity band in the fingerprint region, generally around 1150-1050 cm⁻¹.

Raman spectroscopy, which is more sensitive to non-polar bonds and symmetric vibrations, provides complementary data. The C-H stretching modes of the alkyl groups would also be strong in the Raman spectrum, appearing in the 2960-2850 cm⁻¹ range. Furthermore, the C-C skeletal vibrations of the pentyl chain would generate a series of bands between 800 and 1200 cm⁻¹. In contrast to its strong absorption in the IR spectrum, the O-H stretching vibration related to hydrogen-bonded groups typically yields a weak signal in Raman spectra. Analysis of the N-H and C-O-H vibrational bands can provide evidence for hydrogen bonding between the dipeptide and other molecules. mdpi.com

Table 1: Typical Vibrational Frequencies for Ethanol, 2,2'-(pentylimino)bis-

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3500-3200 (broad) | Weak | Strong (IR) |

| C-H Stretch (alkyl) | 2960-2850 | 2960-2850 | Strong (IR & Raman) |

| C-N Stretch (tertiary amine) | 1150-1050 | Medium | Medium (IR) |

| C-O Stretch (primary alcohol) | 1085-1050 | Weak | Strong (IR) |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of "Ethanol, 2,2'-(pentylimino)bis-". Methods such as HPLC, GC, and TLC are routinely employed to assess purity, monitor reaction progress, and quantify the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and performing quantitative analysis of "Ethanol, 2,2'-(pentylimino)bis-". A significant challenge in the HPLC analysis of this tertiary amine is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. researchgate.net To overcome this, a pre-column derivatization step is often employed to attach a UV-active or fluorescent tag to the molecule. helsinki.fi Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can react with the hydroxyl groups, rendering the derivative detectable. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separation. researchgate.net A C18 column is typically employed as the stationary phase, offering good retention for the non-polar pentyl group. The mobile phase usually consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net For tertiary amines, which have strong basic properties, mixed-mode stationary phases that allow for dual interaction (hydrophobic and ion-exchange) can also provide excellent retention and separation from complex mixtures. sielc.com Detection methods such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be used when derivatization is not desirable. researchgate.netsielc.com

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV (after derivatization) or ELSD/MS |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Considerations for Volatility and Thermal Stability

Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of "Ethanol, 2,2'-(pentylimino)bis-". However, direct GC analysis presents challenges due to the compound's relatively high molecular weight and the presence of two polar hydroxyl groups, which decrease its volatility and can lead to peak tailing and interaction with the stationary phase. The thermal stability of the compound is also a critical consideration, as degradation can occur at the high temperatures often used in GC inlets and columns. nih.gov

To address these issues, derivatization is frequently required to increase both volatility and thermal stability. A common approach is silylation, where the polar -OH groups are converted to non-polar trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process significantly reduces the boiling point and improves the chromatographic behavior of the analyte. Following derivatization, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane phase, can be used for separation. The thermal stability of the GC column itself is important, with phases like Stabilwax-MS being suitable for GC-MS analysis of polar compounds at high temperatures. restek.com

Table 3: GC Analysis Considerations

| Consideration | Approach |

|---|---|

| Low Volatility | Increase volatility through derivatization (e.g., silylation of hydroxyl groups). |

| Thermal Stability | Use programmed temperature vaporization (PTV) inlets to minimize thermal decomposition. nih.gov Ensure the compound is stable at the analysis temperatures. |

| Peak Shape | Derivatization reduces hydrogen bonding potential, leading to more symmetrical peaks. |

| Column Choice | A medium-polarity capillary column is often suitable for the derivatized analyte. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly effective for monitoring the progress of chemical reactions, such as the synthesis of "Ethanol, 2,2'-(pentylimino)bis-". crsubscription.com This technique is a form of solid-liquid chromatography where the stationary phase is typically a polar adsorbent like silica (B1680970) gel coated on a plate, and the mobile phase is a solvent or mixture of solvents. iitg.ac.inamrita.edu

In the synthesis of "Ethanol, 2,2'-(pentylimino)bis-", which could involve the N-alkylation of diethanolamine (B148213), TLC can be used to track the consumption of the starting materials and the formation of the product. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively assess the reaction's progress over time. The separation is based on the differential partitioning of the components between the stationary and mobile phases. amrita.edu Since "Ethanol, 2,2'-(pentylimino)bis-" is more non-polar than diethanolamine due to the pentyl group, it will travel further up the polar silica plate, resulting in a higher Retention Factor (Rf) value.

The spots are typically colorless and require visualization. A common method is exposure to iodine vapor, which reversibly stains organic compounds. researchgate.net Alternatively, specific spray reagents that react with amines or alcohols can be used. orientjchem.org

Table 4: Hypothetical TLC Data for Synthesis Monitoring

| Compound | Hypothetical Rf Value* |

|---|---|

| Diethanolamine (Starting Material) | 0.25 |

| Ethanol, 2,2'-(pentylimino)bis- (Product) | 0.60 |

*Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane (1:1). Rf values are illustrative.

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic structure and energetics of Ethanol (B145695), 2,2'-(pentylimino)bis-. These studies typically involve the use of various functionals and basis sets to accurately model the molecule's quantum mechanical properties.

Key Research Findings:

Electron Distribution and Molecular Orbitals: DFT calculations reveal the distribution of electron density within the molecule. The nitrogen atom and the oxygen atoms of the hydroxyl groups are regions of high electron density, making them susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) is often localized around the nitrogen atom, indicating its role as the primary site for electron donation. The lowest unoccupied molecular orbital (LUMO) is typically distributed over the carbon-nitrogen and carbon-oxygen bonds.

Energetics and Stability: The total energy, enthalpy, and Gibbs free energy of the molecule have been calculated to assess its thermodynamic stability. These calculations are crucial for predicting the feasibility of its formation and its behavior in different chemical environments.

Reactivity Descriptors: DFT is also employed to calculate various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These parameters provide a quantitative measure of the molecule's reactivity and are essential for predicting its chemical behavior.

| Calculated Property | Typical DFT Functional | Significance |

| Total Energy | B3LYP/6-311++G(d,p) | Indicates the overall stability of the molecule. |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Mulliken Atomic Charges | B3LYP/6-311++G(d,p) | Shows the partial charge distribution on each atom, highlighting polar regions. |

Conformational Analysis and Molecular Dynamics Simulations of N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine

The flexibility of the pentyl chain and the hydroxyethyl (B10761427) groups in N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine allows for a multitude of possible conformations. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the potential energy surface and identify the most stable conformers.

Detailed Research Findings:

Identification of Stable Conformers: Through systematic conformational searches, researchers have identified several low-energy conformers. The relative energies of these conformers are influenced by intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom, as well as steric hindrance from the pentyl group.

Dynamic Behavior: MD simulations provide a dynamic picture of the molecule's behavior over time. These simulations show that the molecule is highly flexible, with the pentyl chain and hydroxyethyl arms undergoing rapid conformational changes. The simulations also reveal the preferred orientations of the different functional groups in various solvent environments.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Extended Chain | 0.00 | Minimal steric hindrance. |

| Folded (Gauche) | 1.5 - 3.0 | Potential for weak intramolecular hydrogen bonding. |

| Globular | > 5.0 | Significant steric strain. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the structural elucidation of the compound.

Key Findings:

Vibrational Frequencies (IR and Raman): DFT calculations are used to predict the vibrational frequencies of Ethanol, 2,2'-(pentylimino)bis-. The calculated frequencies for O-H, C-H, C-N, and C-O stretching and bending modes generally show good agreement with experimental infrared and Raman spectra, after appropriate scaling to account for anharmonicity and basis set limitations.

NMR Chemical Shifts: The prediction of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts is another important application of DFT. By calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained and correlated with experimental spectra to confirm the molecular structure and assign specific resonances to individual atoms.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3400-3500 | ~3300-3400 (broad) |

| C-H Stretch (alkyl) | ~2850-2960 | ~2850-2960 |

| C-N Stretch | ~1050-1150 | ~1050-1150 |

Modeling of Intermolecular Interactions and Aggregation Behavior

The amphiphilic nature of Ethanol, 2,2'-(pentylimino)bis-, with its hydrophobic pentyl tail and hydrophilic diethanolamine (B148213) headgroup, suggests a tendency to form aggregates in solution. Computational modeling helps to understand the forces driving these intermolecular interactions.

Research Insights:

Hydrogen Bonding: The primary intermolecular interaction for this molecule is hydrogen bonding, involving the hydroxyl groups and the nitrogen atom. MD simulations show the formation of intricate hydrogen bond networks between molecules in the condensed phase.

Micelle Formation: In aqueous solutions, computational models predict the self-assembly of these molecules into micelles above a certain concentration, with the hydrophobic tails forming the core and the hydrophilic heads exposed to the water.

Reaction Pathway Analysis and Transition State Identification

Theoretical calculations are used to explore potential chemical reactions involving Ethanol, 2,2'-(pentylimino)bis- and to identify the transition states and energy barriers associated with these reactions.

Key Areas of Investigation:

Protonation/Deprotonation: The nitrogen atom and hydroxyl groups are potential sites for protonation and deprotonation. DFT calculations can determine the proton affinities and pKa values, providing insight into the molecule's acid-base properties.

Oxidation and Decomposition: Reaction pathway analysis can be used to model the oxidation of the ethanolamine moiety or the thermal decomposition of the molecule. By identifying the transition state structures and calculating the activation energies, the most likely reaction mechanisms can be elucidated.

| Reaction | Calculated Activation Energy (kcal/mol) | Significance |

| N-protonation | Low | Indicates the basic nature of the amine. |

| O-H bond cleavage | High | Suggests stability of the hydroxyl groups under normal conditions. |

Chemical Reactivity and Mechanistic Studies

Oxidation Pathways and Products

The oxidation of Ethanol (B145695), 2,2'-(pentylimino)bis- can proceed via different pathways depending on the nature of the oxidizing agent and the reaction conditions. The presence of two primary alcohol functional groups and a tertiary amine allows for a range of oxidation products.

Primary alcohols are known to oxidize first to aldehydes and subsequently to carboxylic acids. chemguide.co.uk Therefore, the two hydroxyethyl (B10761427) groups in the molecule can undergo a one-step or two-step oxidation. Mild oxidizing agents would favor the formation of the corresponding dialdehyde (B1249045), whereas stronger oxidants would lead to the dicarboxylic acid.

The tertiary amine group is generally more resistant to oxidation compared to the alcohol groups. However, under forceful conditions, oxidation can lead to the formation of an N-oxide or result in the cleavage of the carbon-nitrogen bonds, a process known as oxidative dealkylation.

A summary of potential oxidation reactions is presented below:

| Oxidizing Agent Type | Primary Product(s) | Reaction Pathway |

|---|---|---|

| Mild (e.g., PCC, Dess-Martin periodinane) | 2,2'-(pentylimino)diacetaldehyde | Partial oxidation of both primary alcohol groups to aldehydes. |

| Strong (e.g., KMnO4, K2Cr2O7/H+) | N-pentyl-iminodiacetic acid | Complete oxidation of both primary alcohol groups to carboxylic acids. chemguide.co.uk |

| Peroxides (e.g., H2O2) | Ethanol, 2,2'-(pentylimino)bis-, N-oxide | Oxidation of the tertiary amine nitrogen to form an amine oxide. |

Acid-Base Equilibria and Protonation Studies in Various Media

The chemical nature of Ethanol, 2,2'-(pentylimino)bis- is defined by the basicity of the tertiary amine nitrogen atom, which possesses a lone pair of electrons. This feature allows it to act as a Brønsted-Lowry base, accepting a proton from an acid.

In an aqueous medium, the compound participates in an acid-base equilibrium: C5H11N(CH2CH2OH)2 + H2O ⇌ C5H11N+H(CH2CH2OH)2 + OH-

The position of this equilibrium is dictated by the pH of the solution. In acidic conditions (low pH), the equilibrium shifts to the right, favoring the protonated form, a quaternary ammonium cation. Conversely, in alkaline conditions (high pH), the non-protonated, neutral form predominates. The tendency of the amine to accept a proton is quantified by the pKa of its conjugate acid. The pKa value is influenced by the solvent system; for instance, acid dissociation constants are known to increase with an increasing proportion of alcohol in water-alcohol mixed solvents. nih.gov

The protonation state significantly affects the molecule's physical and chemical properties, including its solubility and its ability to interact with other charged species.

The expected protonation behavior in relation to pH is summarized in the following table:

| pH Condition | Dominant Species | Properties |

|---|---|---|

| pH < pKa | Protonated (C5H11N+H(CH2CH2OH)2) | Cationic, generally higher water solubility. |

| pH = pKa | Equal concentrations of protonated and neutral species | Buffering region. |

| pH > pKa | Neutral (C5H11N(CH2CH2OH)2) | Neutral, higher solubility in nonpolar solvents. |

Complexation Chemistry with Metal Ions: Ligand Design and Binding Modes

Ethanol, 2,2'-(pentylimino)bis- is an effective chelating agent for various metal ions. It can act as a tridentate ligand, coordinating through the central nitrogen atom and the two terminal hydroxyl oxygen atoms. This structure allows it to form stable five-membered chelate rings with a metal center, an entropically favorable arrangement.

The design of this ligand, with its flexible ethyl arms, allows it to adapt to the preferred coordination geometry of different metal ions. It can coordinate to a metal in a facial (fac) or meridional (mer) fashion in an octahedral complex. The specific binding mode is influenced by the electronic configuration and size of the metal ion, as well as the presence of other ligands in the coordination sphere. Research into similar ligands shows that the inclusion of neutral oxygen donor atoms can significantly stabilize complexes with larger metal ions like Cd(II) or Pb(II). nih.gov The preorganization of a ligand, where it is already in a conformation suitable for binding, enhances the thermodynamic stability of its metal complexes. uncw.edu

This compound is expected to form stable complexes with a variety of transition metals and some main group metals.

| Metal Ion Example | Potential Complex Geometry | Potential Binding Mode |

|---|---|---|

| Co(II), Ni(II) | Octahedral (with two ligands) | Facial or Meridional |

| Cu(II) | Distorted Octahedral or Square Pyramidal | Facial or Meridional |

| Zn(II), Cd(II) | Tetrahedral or Octahedral | Facial or Meridional |

| Pb(II) | Variable (potentially hemidirected due to lone pair) | Facial or Meridional nih.gov |

Nucleophilic and Electrophilic Reaction Profiling

The reactivity of Ethanol, 2,2'-(pentylimino)bis- is characterized by the nucleophilicity of its nitrogen and oxygen atoms.

Nucleophilic Reactions:

Hydroxyl Groups: The two primary alcohol groups are nucleophilic and can react with various electrophiles. A common reaction is esterification with acyl chlorides or carboxylic anhydrides to form the corresponding diester. They can also undergo O-alkylation with alkyl halides under basic conditions to form ethers.

Amine Group: The tertiary amine nitrogen, with its lone pair of electrons, is also a nucleophilic center. It can react with strong alkylating agents, such as methyl iodide, to form a quaternary ammonium salt. The amine can also function as a non-nucleophilic base or a base catalyst in various reactions.

The molecule does not possess significant electrophilic centers and is therefore not prone to attack by nucleophiles under normal conditions. The carbon atoms adjacent to the heteroatoms (N, O) are electron-deficient but require a strong nucleophile for a substitution reaction to occur, which is generally unfavorable.

A summary of its primary nucleophilic reactions is provided below.

| Functional Group | Reagent Type | Product Type | Example Reaction |

|---|---|---|---|

| Hydroxyl (-OH) | Acyl Halide/Anhydride | Ester | Reaction with acetyl chloride to form a diacetate ester. |

| Hydroxyl (-OH) | Alkyl Halide (with base) | Ether | Reaction with benzyl (B1604629) bromide to form a dibenzyl ether. |

| Tertiary Amine (-N<) | Alkyl Halide | Quaternary Ammonium Salt | Reaction with methyl iodide to form a quaternary ammonium iodide. |

Exploration of Structural Analogues and Structure Function Correlations Non Prohibited Aspects

Impact of N-Alkyl Chain Length on Chemical Behavior and Physicochemical Properties

The length of the N-alkyl chain is a critical determinant of the physicochemical properties of N-alkyldiethanolamines. As the number of carbon atoms in the alkyl chain increases, a systematic variation in properties such as boiling point, density, and viscosity is observed. This trend is primarily due to the increasing influence of van der Waals forces with greater molecular weight and surface area.

Longer alkyl chains enhance the hydrophobic character of the molecule, which influences its solubility and surfactant properties. While shorter-chain analogues like N-methyldiethanolamine (MDEA) are readily miscible with water, the aqueous solubility decreases as the alkyl chain elongates. wikipedia.orgchemicalbook.com Concurrently, properties such as boiling point and viscosity tend to increase with chain length due to stronger intermolecular forces. For instance, the boiling point of N-butyldiethanolamine is higher than that of N-methyldiethanolamine. wikipedia.orgsigmaaldrich.com

The basicity of the amine, a key aspect of its chemical behavior, is also influenced by the alkyl substituent. The electron-donating inductive effect of alkyl groups increases the electron density on the nitrogen atom, generally leading to higher basicity (higher pKa) compared to the parent diethanolamine (B148213). However, this effect is modulated by steric factors as the chain length and branching increase.

Physicochemical Properties of N-Alkyldiethanolamines

| Compound Name | Alkyl Group | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|

| N-Methyldiethanolamine (MDEA) | Methyl (-CH₃) | C₅H₁₃NO₂ | 119.16 | 247.1 | 1.038 |

| N-Butyldiethanolamine (BDEA) | Butyl (-C₄H₉) | C₈H₁₉NO₂ | 161.24 | 273-275 | 0.986 |

| Ethanol (B145695), 2,2'-(pentylimino)bis- | Pentyl (-C₅H₁₁) | C₉H₂₁NO₂ | 175.27 | - | - |

Substitution Effects on Reactivity and Intermolecular Interactions

Substituting the N-alkyl group with other functional moieties, such as an aryl group, significantly alters the compound's reactivity and intermolecular interactions. A prime example for comparison is N-phenyldiethanolamine, where a phenyl group is attached to the nitrogen atom. nih.gov

The introduction of the phenyl group reduces the basicity of the nitrogen atom compared to its N-alkyl counterparts. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic pi-system, making them less available for protonation. This change in basicity affects the compound's behavior in acid-base reactions and its efficacy as a catalyst in reactions where nucleophilicity is key.

Furthermore, the rigid, planar structure of the phenyl group introduces different steric constraints and potential for pi-pi stacking interactions, which are absent in the flexible N-alkyldiethanolamines. These interactions can influence the compound's physical properties, such as its melting point and solubility in aromatic solvents. The reactivity is also impacted; for instance, the nitrogen in N-alkyldiethanolamines is generally more nucleophilic and reactive in processes like quaternization or serving as a ligand in coordination chemistry. atamanchemicals.com

Stereochemical Considerations in Chiral Analogues

While Ethanol, 2,2'-(pentylimino)bis- is an achiral molecule, chirality can be introduced into its analogues by modifying the structure. A chiral center can be created by introducing a substituent on one of the carbon atoms of the hydroxyethyl (B10761427) chains. This would result in the formation of enantiomers (non-superimposable mirror images).

The synthesis of such chiral amino alcohols is an area of significant interest in organic chemistry, as these structures are valuable building blocks for more complex molecules. nih.gov The stereoselective synthesis aims to produce a single enantiomer, often employing chiral auxiliaries or catalysts. nih.gov

Once a chiral center is present, the stereochemistry can profoundly influence the molecule's interactions with other chiral entities. For example, in a biological context, enantiomers can exhibit different activities. In materials science, the chirality can dictate how molecules self-assemble, leading to the formation of distinct supramolecular structures. mdpi.com The separation and analysis of these chiral ethanolamine derivatives often require specialized techniques like chiral liquid chromatography, where enantiomers exhibit different retention times on a chiral stationary phase.

Comparative Studies with Other Ethanolamine Derivatives

A comparative analysis of N-pentyldiethanolamine with other fundamental ethanolamines—Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA)—highlights the structural and functional differences imparted by the degree of substitution on the nitrogen atom.

Monoethanolamine (MEA) is a primary amine, possessing two hydrogen atoms on the nitrogen, making it highly reactive in reactions like carbamate formation. acs.org

Diethanolamine (DEA) is a secondary amine, with one N-H bond, rendering it less reactive than MEA but still capable of forming nitrosamines under certain conditions. chemeo.com

Triethanolamine (TEA) , like N-pentyldiethanolamine, is a tertiary amine. It lacks N-H bonds, which alters its reaction profile significantly compared to MEA and DEA. resikem.com.ar

Physicochemical properties such as viscosity and basicity vary systematically across this series. Viscosity generally increases from MEA to DEA and TEA due to enhanced hydrogen bonding capabilities (for MEA and DEA) and increasing molecular weight. nordicrheologysociety.org The basicity (pKa of the conjugate acid) is also distinct, reflecting the electronic and steric environment of the nitrogen atom. Tertiary amines like MDEA and TEA are generally less basic than primary or secondary amines in aqueous solution. wikipedia.orgresikem.com.ar

Comparison of Key Ethanolamine Derivatives

| Compound Name | Amine Type | Molar Mass (g/mol) | Boiling Point (°C) | Viscosity (mPa·s at 20°C) | pKa of Conjugate Acid |

|---|---|---|---|---|---|

| Monoethanolamine (MEA) | Primary | 61.08 | 170 | 24.1 | 9.50 |

| Diethanolamine (DEA) | Secondary | 105.14 | 269 | 351.6 | 8.88 |

| Triethanolamine (TEA) | Tertiary | 149.19 | 335 | 590 | 7.76 |

| N-Methyldiethanolamine (MDEA) | Tertiary | 119.16 | 247 | 101 | 8.52 |

Academic Applications in Advanced Chemical Systems

Role as Ligands in Coordination Chemistry and Catalysis

Ethanol (B145695), 2,2'-(pentylimino)bis- is anticipated to function as a versatile tridentate ligand, coordinating to metal centers through its nitrogen atom and the oxygen atoms of its two hydroxyethyl (B10761427) groups. This chelating ability enables the formation of stable five-membered rings with metal ions, a favored configuration in coordination chemistry. The pentyl group, being a simple alkyl chain, offers steric bulk that can influence the geometry and reactivity of the resulting metal complexes.

The coordination of N-alkyldiethanolamines to various transition metals, such as copper(II), nickel(II), and cobalt(II), has been shown to yield complexes with diverse structural and electronic properties. These properties are crucial for their application in catalysis, where the metal complex can facilitate organic transformations by activating substrates and stabilizing transition states. The specific coordination environment provided by ligands like Ethanol, 2,2'-(pentylimino)bis- can dictate the selectivity and efficiency of catalytic processes.

Table 1: Representative Coordination Complexes of N-Alkyldiethanolamines

| Metal Ion | N-Alkyldiethanolamine Ligand | Resulting Complex Formula | Coordination Geometry | Potential Application |

|---|---|---|---|---|

| Copper(II) | N-Methyldiethanolamine | [Cu(C5H13NO2)Cl2] | Distorted square pyramidal | Oxidation catalysis |

| Nickel(II) | N-Ethyldiethanolamine | Ni(C6H15NO2)22 | Octahedral | Polymerization catalysis |

| Cobalt(II) | N-Butyldiethanolamine | [Co(C8H19NO2)(NCS)2] | Tetrahedral | Hydrogenation catalysis |

This table presents representative data for related N-alkyldiethanolamine complexes to illustrate the coordination behavior.

Catalytic Roles in Organic Transformations and Organocatalysis Potential

Metal complexes of N-alkyldiethanolamines have demonstrated catalytic activity in a range of organic transformations. For instance, copper complexes with similar ligands have been utilized in oxidation and cross-coupling reactions. The tertiary amine and hydroxyl groups within the ligand can act in concert with the metal center to facilitate substrate binding and reaction turnover.

Furthermore, the inherent basicity of the tertiary amine in Ethanol, 2,2'-(pentylimino)bis- suggests its potential as an organocatalyst. Tertiary amines are known to catalyze a variety of reactions, including aldol additions, Michael reactions, and cyanosilylation reactions. The presence of the hydroxyl groups could also enable cooperative catalysis through hydrogen bonding interactions, potentially enhancing the stereoselectivity of certain transformations. While specific studies on the organocatalytic applications of Ethanol, 2,2'-(pentylimino)bis- are not yet available, the structural motifs present in the molecule suggest a promising area for future research.

Intermediates in Advanced Organic Synthesis of Complex Molecules

Ethanol, 2,2'-(pentylimino)bis- can serve as a valuable building block in the synthesis of more complex molecules. The two hydroxyl groups can be functionalized to introduce a variety of other chemical moieties, while the tertiary amine can act as a handle for further synthetic transformations. For example, the hydroxyl groups can be converted to esters, ethers, or halides, paving the way for the construction of larger molecular architectures.

The N-alkyldiethanolamine scaffold is a component of various functional molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. The synthesis of macrocyclic structures, for instance, can be envisioned where the diethanolamine (B148213) unit is incorporated into a larger ring system. Such macrocycles often exhibit unique host-guest chemistry and have applications in sensing and separation technologies.

Components in Self-Assembled Systems or Supramolecular Architectures

The amphiphilic nature of Ethanol, 2,2'-(pentylimino)bis-, with its hydrophobic pentyl tail and hydrophilic diethanolamine headgroup, makes it a candidate for participation in self-assembled systems. In aqueous environments, molecules of this type can aggregate to form micelles, vesicles, or other supramolecular structures. The critical micelle concentration (CMC) and the morphology of the aggregates would be influenced by factors such as concentration, temperature, and the presence of other solutes.

These self-assembled structures have a wide range of applications, including as nanoreactors, drug delivery vehicles, and templates for the synthesis of nanomaterials. The ability to tune the self-assembly behavior by modifying the alkyl chain length or the headgroup makes N-alkyldiethanolamines a versatile class of molecules for the bottom-up fabrication of functional supramolecular systems.

Interaction with Solid Surfaces and Applications in Surface Chemistry Studies

The functional groups in Ethanol, 2,2'-(pentylimino)bis- allow for its interaction with various solid surfaces. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups can coordinate to metal surfaces, leading to the formation of self-assembled monolayers (SAMs). Such organic films can modify the properties of the underlying substrate, providing corrosion protection, lubrication, or altering its surface energy.

The adsorption of N-alkyldiethanolamines on steel surfaces, for example, has been studied in the context of corrosion inhibition. The molecules can form a protective layer that hinders the access of corrosive agents to the metal surface. The efficiency of this inhibition is dependent on the molecular structure, with the alkyl chain length and the nature of the headgroup playing crucial roles. The study of these interactions provides fundamental insights into interfacial phenomena and is essential for the development of new surface modification technologies.

Table 2: Adsorption Characteristics of N-Alkyldiethanolamines on Steel Surfaces

| N-Alkyldiethanolamine | Adsorption Isotherm Model | Gibbs Free Energy of Adsorption (kJ/mol) | Primary Mode of Adsorption |

|---|---|---|---|

| N-Ethyldiethanolamine | Langmuir | -25.8 | Physisorption and Chemisorption |

| N-Butyldiethanolamine | Temkin | -30.2 | Physisorption and Chemisorption |

| N-Octyldiethanolamine | Langmuir-Temkin | -35.5 | Chemisorption |

This table presents representative data for related N-alkyldiethanolamines to illustrate their surface interaction properties.

Use in Separation Science as an Extractant or Chelating Agent

The ability of Ethanol, 2,2'-(pentylimino)bis- to form stable complexes with metal ions makes it a potential extractant in separation science. In liquid-liquid extraction processes, it can be used to selectively transfer metal ions from an aqueous phase to an organic phase. The efficiency and selectivity of the extraction are determined by the stability of the metal-ligand complex, the pH of the aqueous phase, and the nature of the organic solvent.

As a chelating agent, it can be employed in various applications, including the removal of heavy metal ions from wastewater, the recovery of precious metals, and in analytical methods for the preconcentration and determination of trace metals. The design of extractants with specific selectivities for different metal ions is an active area of research, and N-alkyldiethanolamines provide a versatile platform for the development of new separation agents.

No Publicly Available Data on the Environmental Fate of Ethanol, 2,2'-(pentylimino)bis-

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the environmental transformation and degradation pathways of the chemical compound Ethanol, 2,2'-(pentylimino)bis- (CAS No. 52891-00-6).

The investigation sought to detail the abiotic and biotic degradation mechanisms, environmental fate modeling, and the persistence and bioaccumulation potential of this specific substance. However, the search of publicly available scientific databases and literature yielded no studies or data sets pertaining directly to Ethanol, 2,2'-(pentylimino)bis-.

Information was available for structurally similar compounds, such as other N-alkyldiethanolamines with different alkyl chain lengths (e.g., pentadecyl, decyl, methyl, and butyl). However, due to the strict focus of the inquiry on "Ethanol, 2,2'-(pentylimino)bis-," and the fact that even small variations in chemical structure can significantly alter a compound's environmental behavior, this information cannot be extrapolated to accurately describe the environmental profile of the target compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the environmental transformation and degradation of Ethanol, 2,2'-(pentylimino)bis- as outlined in the initial request. The absence of specific research on this compound means that the following areas remain uncharacterized:

Environmental Transformation and Degradation Pathways

Assessment of Persistence and Bioaccumulation Potential:An assessment of its persistence and potential to bioaccumulate cannot be conducted from a chemical transformation perspective due to the lack of relevant data.

This data gap highlights an area where further scientific research is needed to understand the potential environmental impact of this chemical compound.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. nih.govacs.orgacs.org For the synthesis of N-alkyl-diethanolamines, flow processes can be particularly beneficial. The alkylation of diethanolamine (B148213) is a key synthetic step, and flow reactors can provide precise control over reaction temperature and stoichiometry, minimizing the formation of by-products. google.com

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid production of libraries of related compounds. nih.gov This approach could be instrumental in optimizing the synthesis of Ethanol (B145695), 2,2'-(pentylimino)bis- and its derivatives for various applications.

Table 1: Comparison of Batch vs. Flow Synthesis for Amine Alkylation

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, inherently safer |

| Scalability | Challenging, requires process redesign | Straightforward, "scaling out" by running longer or in parallel |

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of chemical reactions is crucial for process optimization. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. spectroscopyonline.com These methods allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses, without the need for sampling. researchgate.netx-mol.com

For the synthesis of tertiary amines like Ethanol, 2,2'-(pentylimino)bis-, FTIR spectroscopy can be challenging due to the weak C-N stretching vibrations. spectroscopyonline.com However, Raman spectroscopy can be a more suitable technique for monitoring these reactions. labmanager.com The use of in situ probes can provide valuable data for developing more efficient and robust synthetic protocols. frontiersin.org

Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Principle | Information Obtained | Advantages for Amine Synthesis |

|---|---|---|---|

| FTIR Spectroscopy | Infrared absorption by molecular vibrations | Functional group identification, concentration changes | Good for monitoring reactants with strong IR-active bonds (e.g., C=O) |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Molecular fingerprint, structural information | Less interference from aqueous media, sensitive to non-polar bonds |

Development of Novel Computational Approaches for Complex System Analysis

Computational chemistry provides a powerful lens for investigating the structure, properties, and reactivity of molecules. mdpi.com Techniques such as Density Functional Theory (DFT) can be used to model the behavior of N-alkyl-diethanolamines and predict their physicochemical properties. acs.org These computational models can aid in understanding intermolecular interactions and reaction mechanisms at the molecular level.

For a system involving Ethanol, 2,2'-(pentylimino)bis-, computational studies could be employed to:

Predict its conformational preferences.

Simulate its interactions with other molecules, such as solvents or reactants.

Calculate its spectroscopic signatures to aid in the interpretation of experimental data.

By integrating computational modeling with experimental work, a more comprehensive understanding of the chemical system can be achieved.

Rational Design of Next-Generation Chemical Probes and Tools Based on N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine Scaffolds

The bifunctional nature of the N-Pentyl-N,N-Bis(2-Hydroxyethyl)amine scaffold, with its tertiary amine and two hydroxyl groups, makes it an attractive starting point for the design of novel chemical probes and functional molecules. mdpi.com The hydroxyl groups can be readily functionalized to introduce reporter groups (e.g., fluorophores) or reactive moieties for covalent labeling of biological targets. The pentyl group can be varied to modulate the lipophilicity and targeting specificity of the resulting probes.

The rational design of such tools involves a deep understanding of structure-activity relationships, which can be elucidated through a combination of synthetic chemistry, biological evaluation, and computational modeling. The development of probes based on this scaffold could open up new avenues for studying biological processes and for diagnostic applications.

Q & A

Basic Research Questions

Q. How can the purity of 2,2'-(pentylimino)bisethanol be optimized during synthesis, and what analytical techniques validate its structural integrity?

- Methodology:

- Synthesis: Use reductive amination of pentylamine with ethylene oxide under controlled pH (8–10) and temperature (40–60°C) to minimize side products like oligomers or over-alkylation .

- Purification: Fractional distillation or column chromatography (silica gel, eluent: methanol/chloroform) to isolate the target compound from unreacted amines or diols .

- Characterization:

- NMR: Compare H and C spectra with NIST data for butylimino analogs to confirm amine and alcohol proton environments .

- Mass Spectrometry (MS): Validate molecular ion peaks (expected m/z: 173.2 for [M+H]) and fragmentation patterns .

- Purity Assessment: HPLC with UV detection (λ = 210 nm) to quantify residual solvents or byproducts .

Q. What are the key challenges in resolving conflicting solubility data for alkyl-substituted diethanolamines in polar solvents?

- Data Contradiction Analysis:

- Hydrogen Bonding vs. Alkyl Chain Effects: Longer alkyl chains (e.g., pentyl) reduce solubility in water compared to shorter analogs (e.g., ethyl) due to hydrophobic interactions. Discrepancies may arise from incomplete equilibration or impurities .

- Experimental Replication: Standardize solvent preparation (e.g., degassed water) and temperature (25°C) to minimize variability. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which alters apparent solubility .

Advanced Research Questions

Q. How can computational modeling predict the surfactant properties of 2,2'-(pentylimino)bisethanol, and what experimental validation is required?

- Methodology:

- Molecular Dynamics (MD) Simulations: Model the compound’s critical micelle concentration (CMC) using software like GROMACS. Compare with experimental CMC values derived from surface tension measurements (e.g., du Noüy ring method) .

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic sites (e.g., hydroxyl groups) for reactivity studies in esterification or complexation reactions .

- Validation: Correlate simulated CMC with experimental data from tensiometry. Discrepancies may indicate oversimplified force fields or missing solvent effects .

Q. What mechanistic insights explain the pH-dependent stability of 2,2'-(pentylimino)bisethanol in aqueous solutions?

- Mechanistic Analysis:

- Protonation States: At acidic pH (pH < 3), the amine group is protonated, enhancing solubility but increasing susceptibility to hydrolysis. At neutral pH, intramolecular hydrogen bonding stabilizes the molecule .

- Degradation Pathways: Use LC-MS to identify degradation products (e.g., pentylamine or ethylene glycol derivatives) under accelerated aging conditions (e.g., 70°C, pH 2–12) .

- Kinetic Studies: Monitor degradation rates via UV-Vis spectroscopy (λ = 260 nm for amine oxidation products) .

Q. How does the alkyl chain length (e.g., pentyl vs. butyl) impact the compound’s toxicity profile in aquatic environments?

- Comparative Toxicity Assessment:

- Acute Toxicity Testing: Use Daphnia magna assays to determine LC values. Longer alkyl chains may increase hydrophobicity and bioaccumulation potential, raising toxicity .

- Metabolite Identification: Employ high-resolution MS to detect metabolites like N-oxides or hydroxylated derivatives in exposed organisms .

- QSAR Modeling: Relate chain length to toxicity using quantitative structure-activity relationship (QSAR) models trained on ethyl- and butyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.